molecular formula C17H26N2O2 B15177959 N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide CAS No. 94349-39-0

N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide

Cat. No.: B15177959
CAS No.: 94349-39-0
M. Wt: 290.4 g/mol
InChI Key: ZRHYJVFRWFDYMK-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide is a complex organic compound that belongs to the class of salicylamides. Salicylamides are derivatives of salicylic acid and are known for their diverse pharmacological properties. This particular compound is characterized by the presence of a cyclohexyl ring with three methyl groups and an aminomethyl group, which is attached to a salicylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide typically involves the amidation of salicylic acid derivatives. One common method includes the reaction of a C4 or higher alkyl ester of salicylic acid with an amine, such as monoalkylamines or dialkylamines, in the presence of an alcohol solvent . The reaction is often catalyzed by acids like sulfuric acid or sulfonic acid to yield the desired salicylamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process that ensures high yield and purity. The process generally includes the protection and activation of the salicylic acid derivative, followed by amidation and subsequent deprotection steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with cellular signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Salicylamide: A simpler derivative of salicylic acid with similar analgesic and anti-inflammatory properties.

    N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)benzamide: A structurally similar compound with a benzamide moiety instead of a salicylamide moiety.

    N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)acetamide: Another related compound with an acetamide group.

Uniqueness

N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide is unique due to its specific structural features, such as the presence of a cyclohexyl ring with three methyl groups and an aminomethyl group. These structural elements contribute to its distinct pharmacological properties and make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

94349-39-0

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[3-(aminomethyl)-3,5,5-trimethylcyclohexyl]-2-hydroxybenzamide

InChI

InChI=1S/C17H26N2O2/c1-16(2)8-12(9-17(3,10-16)11-18)19-15(21)13-6-4-5-7-14(13)20/h4-7,12,20H,8-11,18H2,1-3H3,(H,19,21)

InChI Key

ZRHYJVFRWFDYMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN)NC(=O)C2=CC=CC=C2O)C

Origin of Product

United States

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